molecular formula C12H7F3N4 B5645348 7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5645348
M. Wt: 264.21 g/mol
InChI Key: GWGPTHYWHIQUGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Microwave-Assisted Synthesis : A series of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo [4,3a] pyrimidine-6-carbonitrile derivatives were synthesized using a microwave-assisted one-pot protocol, indicating an efficient and green synthetic method for related compounds (Divate & Dhongade-Desai, 2014).
  • One-Step Synthesis : Efficient one-step procedures for the synthesis of related triazolopyrimidines were developed, highlighting facile and efficient synthesis methods (Massari et al., 2017).
  • One-Pot Synthesis in Ionic Liquid : An efficient one-pot synthesis of 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives was performed in ionic liquid, suggesting a short synthetic route and eco-friendly approach (Li et al., 2011).

Molecular Structure Analysis

  • Crystal Structures : The crystal structures of some hydrated and anhydrous derivatives were analyzed, revealing variations in N–H···N hydrogen bonding patterns influenced by substituents (Boechat et al., 2014).

Chemical Reactions and Properties

  • Intramolecular Oxidative N-N Bond Formation : A novel strategy for constructing a triazolopyrimidine skeleton through metal-free oxidative N-N bond formation was demonstrated (Zheng et al., 2014).
  • Substitution Reactions : Reactions with various nucleophiles and electrophiles show the versatility and reactivity of triazolopyrimidine derivatives (Tanji, Kato, & Higashino, 1991).

Physical Properties Analysis

  • Solvent-Dependent Structural Differences : The molecular structure of related compounds in different crystal environments, such as dimethylformamide and monohydrate forms, indicates the impact of solvents on physical properties (Canfora et al., 2010).

Chemical Properties Analysis

  • Additive Effects in Synthesis : An efficient additive was introduced for the preparation of triazolopyrimidine derivatives, emphasizing the role of additives in influencing chemical properties and yields (Khaligh et al., 2020).
  • Reactions with Amino-Triazole : The synthesis of poly-substituted triazolopyrimidines through reactions with amino-triazole highlights the chemical versatility of these compounds (Zohdi, 1997).

properties

IUPAC Name

7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)19-11(18-10)16-7-17-19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGPTHYWHIQUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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